molecular formula C11H15ClO3 B8550833 (4-Chloro-3,5-diethoxyphenyl)methanol

(4-Chloro-3,5-diethoxyphenyl)methanol

Cat. No.: B8550833
M. Wt: 230.69 g/mol
InChI Key: VTLXARFHHVQLED-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-diethoxyphenyl)methanol is a substituted benzyl alcohol derivative featuring a chlorine atom at the para position and ethoxy groups at the meta positions of the aromatic ring.

Properties

Molecular Formula

C11H15ClO3

Molecular Weight

230.69 g/mol

IUPAC Name

(4-chloro-3,5-diethoxyphenyl)methanol

InChI

InChI=1S/C11H15ClO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7H2,1-2H3

InChI Key

VTLXARFHHVQLED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1Cl)OCC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3,5-diethoxyphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a phenol derivative, such as 4-chloro-3,5-diethoxyphenol.

    Alkylation: The phenol derivative undergoes alkylation with an appropriate alkyl halide, such as methylene chloride, in the presence of a base like potassium carbonate.

    Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3,5-diethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced further to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: (4-Chloro-3,5-diethoxy-phenyl)-methanal or (4-Chloro-3,5-diethoxy-phenyl)-carboxylic acid.

    Reduction: (4-Chloro-3,5-diethoxy-phenyl)-methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-3,5-diethoxyphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-diethoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key structural variations among chloro-substituted phenyl methanol derivatives include differences in substituents (e.g., methoxy, ethoxy, methyl, nitro groups) and their positions on the aromatic ring. These modifications influence physicochemical properties, synthesis pathways, and biological activities.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Substituents Source/Application Key Properties/Activities
(4-Chloro-3,5-dimethoxyphenyl)methanol C₉H₁₁ClO₃ 202.63 Cl, OCH₃ (meta), -CH₂OH Natural (mushrooms) Antifungal, biofilm inhibition
4-Chloro-3,5-dimethylphenol C₈H₉ClO 156.61 Cl, CH₃ (meta), -OH Synthetic disinfectant Skin irritant, aquatic toxicity
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol C₆H₉ClN₂O 160.60 Cl, CH₃ (pyrazole), -CH₂OH Synthetic Building block for heterocycles
(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol C₈H₇ClN₂O₅ 246.60 Cl, NO₂ (meta), CH₃, -CH₂OH Synthetic Research chemical (explosives/pharma intermediates)
Key Reactivity Differences:
  • Electron-Donating Groups (e.g., OCH₃, OCH₂CH₃) : Increase solubility in polar solvents and stabilize intermediates in electrophilic substitution reactions.
  • Electron-Withdrawing Groups (e.g., NO₂): Enhance acidity of the phenolic -OH (if present) and reactivity in nucleophilic aromatic substitution .

Physicochemical Properties

Property (4-Chloro-3,5-dimethoxyphenyl)methanol 4-Chloro-3,5-dimethylphenol
Melting Point Not reported 114–116°C
Boiling Point Not reported 285°C
Solubility Soluble in polar organic solvents Low water solubility
LogP (Octanol-Water Partition) Estimated ~2.1 (moderately lipophilic) 3.1 (highly lipophilic)

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